2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde
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Overview
Description
2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde is an aromatic aldehyde compound with a complex structure It features an iodine atom, a methoxy group, and a prop-2-en-1-yloxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde typically involves multiple steps. One common method starts with the iodination of 4-methoxybenzaldehyde, followed by the introduction of the prop-2-en-1-yloxy group through an etherification reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzoic acid.
Reduction: 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Iodoisovanillin: Similar structure but with a hydroxyl group instead of a prop-2-en-1-yloxy group.
Vanillin: Contains a methoxy and hydroxyl group but lacks the iodine atom.
3-Hydroxy-2-iodo-4-methoxybenzaldehyde: Similar structure but with a hydroxyl group instead of a prop-2-en-1-yloxy group.
Uniqueness
2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde is unique due to the presence of both the iodine atom and the prop-2-en-1-yloxy group, which confer distinct chemical properties and reactivity compared to its analogs.
Biological Activity
2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, particularly its antiproliferative, antibacterial, and antioxidant activities, drawing from various research studies and findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H11IO3
- Molecular Weight : 318.108 g/mol
Antiproliferative Activity
Research has demonstrated that derivatives of benzaldehyde, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.
Case Study Findings
A study published in MDPI reported that several methoxy-substituted derivatives showed notable antiproliferative activity with IC50 values ranging from 1.2 to 5.3 µM against different cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) . Specifically, compounds similar to 2-Iodo derivatives demonstrated selective cytotoxicity, indicating their potential as anticancer agents.
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-Iodo derivative | MCF-7 | 3.1 |
Other derivatives | HCT116 | 2.2 - 4.4 |
Antibacterial Activity
The antibacterial properties of 2-Iodo derivatives were evaluated against both Gram-positive and Gram-negative bacteria. Notably, one study highlighted that compounds with similar structures exhibited significant activity against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM .
Summary of Antibacterial Activity
Bacteria | MIC (µM) |
---|---|
E. faecalis | 8 |
Staphylococcus aureus | 16 |
Antioxidant Activity
The antioxidant potential of 2-Iodo derivatives has been assessed through various assays, demonstrating their ability to scavenge free radicals effectively. In vitro studies have shown that these compounds can outperform standard antioxidants like BHT in certain assays, indicating a promising profile for therapeutic applications in oxidative stress-related diseases .
The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in cell proliferation and inflammation. For instance, some studies suggest that similar compounds inhibit the STAT3 signaling pathway, which is crucial in cancer progression and neuroinflammation .
Properties
CAS No. |
921931-93-3 |
---|---|
Molecular Formula |
C11H11IO3 |
Molecular Weight |
318.11 g/mol |
IUPAC Name |
2-iodo-4-methoxy-3-prop-2-enoxybenzaldehyde |
InChI |
InChI=1S/C11H11IO3/c1-3-6-15-11-9(14-2)5-4-8(7-13)10(11)12/h3-5,7H,1,6H2,2H3 |
InChI Key |
XQRIRDSMOGNOGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)I)OCC=C |
Origin of Product |
United States |
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